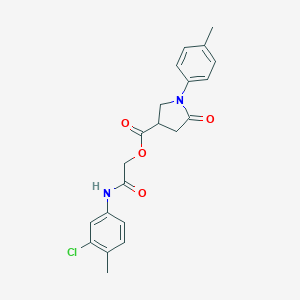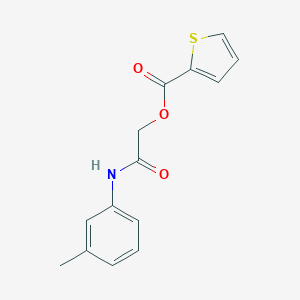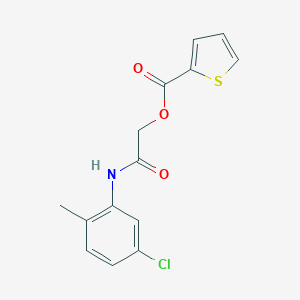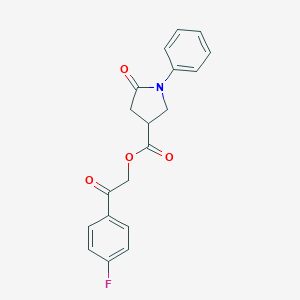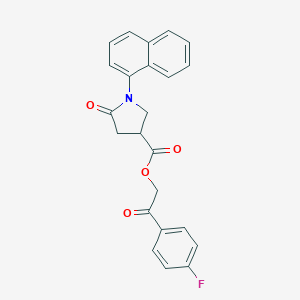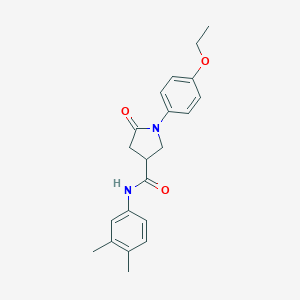![molecular formula C19H20N2O2S2 B271330 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide, also known as BZVS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a complex between 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide and metal ions, which results in the activation of various signaling pathways in cells. The exact mechanism of action of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide is an area of active research, and further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in cells. For example, 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been shown to induce the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has also been shown to induce the expression of various genes involved in cell proliferation and survival.
実験室実験の利点と制限
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, as well as its ability to penetrate cell membranes and localize to specific cellular compartments. However, 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for research on 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide, including the development of new synthesis methods for 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide and its derivatives, the investigation of its mechanism of action in more detail, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the advantages and limitations of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide for lab experiments and to develop new methods for its use in various research fields.
合成法
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with acetaldehyde, followed by the reaction of the resulting compound with diethyl sulfonate. The final step involves the reaction of the resulting intermediate compound with vinyl magnesium bromide. The synthesis of 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been described in detail in the literature, and various modifications to the synthesis method have also been reported.
科学的研究の応用
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In particular, 4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems, as well as for its potential use as a therapeutic agent for the treatment of various diseases.
特性
製品名 |
4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide |
|---|---|
分子式 |
C19H20N2O2S2 |
分子量 |
372.5 g/mol |
IUPAC名 |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-21(4-2)25(22,23)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)24-19/h5-14H,3-4H2,1-2H3/b14-11+ |
InChIキー |
IYTCMWSUAKFEFW-SDNWHVSQSA-N |
異性体SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
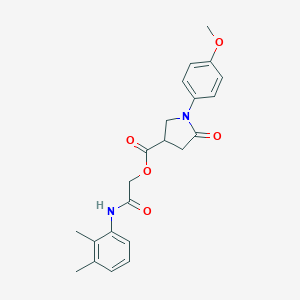
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
